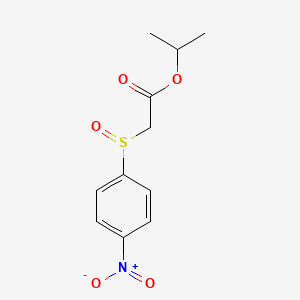
(Z)-Pent-2-enyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Pent-2-enyl butyrate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is characterized by its fruity aroma, making it a valuable ingredient in various applications, including perfumes and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-Pent-2-enyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of (Z)-Pent-2-en-1-ol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Pent-2-enyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: (Z)-Pent-2-en-1-ol and other alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-Pent-2-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (Z)-Pent-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering sensory responses. In antimicrobial applications, it can disrupt microbial cell membranes, leading to cell death. The compound’s effects are mediated through pathways involving receptor binding and membrane interactions.
Comparaison Avec Des Composés Similaires
Butyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like scent, used in food and beverage industries.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings.
Uniqueness of (Z)-Pent-2-enyl butyrate: this compound is unique due to its specific (Z)-configuration, which imparts distinct olfactory properties compared to its isomers. This configuration makes it particularly valuable in applications requiring specific fragrance profiles.
Propriétés
Numéro CAS |
42125-13-3 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[(Z)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
Clé InChI |
ZZHQHHZVZDBPNY-WAYWQWQTSA-N |
SMILES isomérique |
CCCC(=O)OC/C=C\CC |
SMILES canonique |
CCCC(=O)OCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


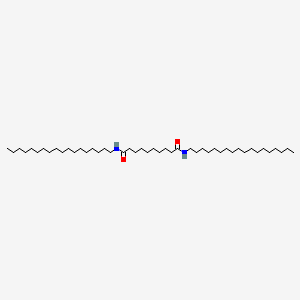
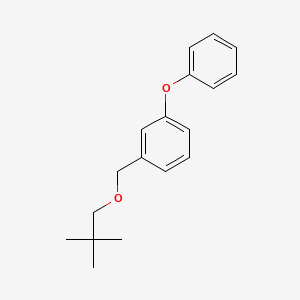

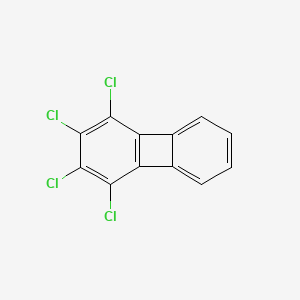
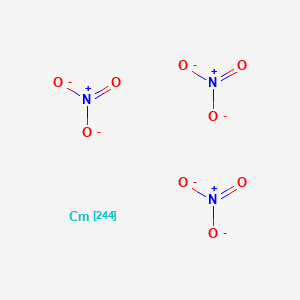
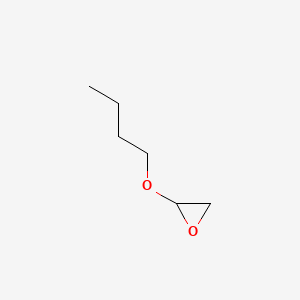
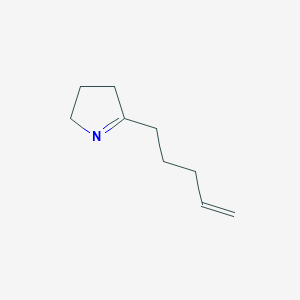

![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
